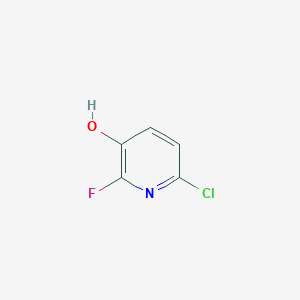

6-Chloro-2-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMOKDIOLXSHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726828 | |

| Record name | 6-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-68-4 | |

| Record name | 6-Chloro-2-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Chloro-2-fluoropyridin-3-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, reactivity, synthesis, and applications, offering field-proven insights grounded in established scientific principles.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this ring system dramatically modulates a molecule's physicochemical and biological properties. Chlorine, a versatile substituent, can serve as a metabolic blocking point or a reactive handle for further chemical modification.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing pharmacokinetic profiles.[1][3]

This compound (CAS: 883107-68-4) embodies the synergistic potential of this dual halogenation pattern. The specific arrangement of the chloro, fluoro, and hydroxyl groups creates a unique electronic landscape, rendering it a highly versatile intermediate for synthesizing complex, high-value molecules in the pharmaceutical and agrochemical sectors.[3][4][5]

Physicochemical and Spectroscopic Profile

The precise quantification of this molecule's properties is essential for its effective use in synthesis and process development.

Core Chemical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs.

| Property | Value | Source |

| CAS Number | 883107-68-4 | |

| Molecular Formula | C₅H₃ClFNO | [6] |

| Molecular Weight | 147.54 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Sparingly soluble in water; likely soluble in polar aprotic solvents (DMF, DMSO) | [3] |

| Boiling Point | ~234 °C (Predicted for a related isomer) | [3] |

| Density | ~1.4 g/cm³ (Predicted for a related isomer) | [3] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available from the provided search results, a predictive analysis based on its structure and data from analogous compounds is as follows:

-

¹H NMR: The spectrum would exhibit two aromatic protons. The proton adjacent to the hydroxyl group would likely appear as a doublet, and the proton between the chlorine and fluorine atoms would appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The hydroxyl proton would present as a broad singlet.

-

¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine would exhibit characteristic shifts, with the C-F bond resulting in a large coupling constant.

-

¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) would be characteristic for the single fluorine atom on the pyridine ring.[1]

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 148.0, with a characteristic M+2 isotopic pattern (~3:1 ratio) due to the presence of the chlorine atom.

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from its predictable and versatile reactivity, which is governed by the electronic interplay of its substituents.

Plausible Synthetic Pathway

A common route to substituted pyridinols involves the functionalization of a pre-existing pyridine core. The synthesis of this compound could plausibly be achieved from a precursor like 2,6-dichloropyridine through a sequence of nucleophilic aromatic substitution (SNAr) and directed ortho-metalation reactions.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which activates it for nucleophilic aromatic substitution, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[7] In this compound, both the C2-fluoro and C6-chloro substituents are highly activated for displacement.

Causality of Reactivity:

-

Fluorine vs. Chlorine as a Leaving Group: Fluorine is a superior leaving group in SNAr reactions on electron-deficient rings. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8]

-

Hydroxyl Group Influence: The hydroxyl group at the C3 position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, its proximity to the C2-fluorine makes it a powerful directing group for further functionalization.

Caption: Generalized SNAr pathway at the C2 position.

Applications in Research and Drug Development

This molecule is not just a chemical curiosity; it is a key intermediate for constructing biologically active agents.

-

Kinase Inhibitors: The substituted pyridine core is prevalent in many kinase inhibitors used in oncology. The hydroxyl group can act as a crucial hydrogen bond donor, while the rest of the scaffold provides a rigid framework for binding.[3]

-

Antiviral and Antibacterial Agents: Functionalized pyridines are essential components of various antimicrobial drugs. This scaffold allows for the introduction of diverse pharmacophores to target specific bacterial or viral enzymes.[3][4]

-

Radiopharmaceutical Precursors: Fluoropyridines are widely used in the development of tracers for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[4]

-

Agrochemicals: The unique electronic properties conferred by the halogen atoms are also valuable in creating next-generation herbicides and pesticides with improved efficacy and environmental profiles.[3][5]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The chlorine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to build molecular complexity.

Objective: To synthesize 6-Aryl-2-fluoropyridin-3-ol from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Trustworthiness of Protocol: This is a standardized and widely validated protocol for Suzuki-Miyaura coupling. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle.

Safety and Handling

-

Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from the unique and complementary roles of its chloro, fluoro, and hydroxyl substituents. Its activated ring system allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, making it an indispensable tool for medicinal chemists. Understanding the principles behind its reactivity and handling it with appropriate safety measures will continue to empower researchers to build the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

References

- PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid.

- ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL.

- PubChem. 6-Chloro-3-fluoro-2-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.

- The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 4. 1369769-03-8 | 6-chloro-3-fluoropyridin-2-ol [fluoromart.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 6-Chloro-3-fluoropyridine-2-carboxylic acid | C6H3ClFNO2 | CID 44754787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol (CAS Number: 883107-68-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropyridin-3-ol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a chloro, a fluoro, and a hydroxyl group on the pyridine core, offers multiple reaction sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its utility in the development of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms can significantly influence the physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 883107-68-4 | [2] |

| Molecular Formula | C₅H₃ClFNO | [2] |

| Molecular Weight | 147.54 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically ≥97% (commercial grades) | [3] |

| Storage | Store at 4°C, protect from light | [3] |

Synthesis Methodology

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from a commercially available diaminopyridine derivative. The key steps would involve selective diazotization and halogenation reactions.

Sources

An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Key Building Block for Novel Molecular Design

Introduction: The Strategic Importance of Halogenated Pyridines in Chemical Synthesis

In the landscape of modern medicinal and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures with tailored functions. Among these, 6-Chloro-2-fluoropyridin-3-ol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. The strategic placement of a chloro, a fluoro, and a hydroxyl group on the pyridine scaffold offers a trifecta of reactive sites, paving the way for diverse synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory applications.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this compound is not broadly published, we can compile its core identifiers and infer certain properties based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 883107-68-4 | |

| Molecular Formula | C₅H₃ClFNO | [1] |

| Molecular Weight | 147.54 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically ≥97% | [3][4] |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis and Mechanistic Insights: Crafting the Core Scaffold

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. While a specific, published protocol for the synthesis of this compound was not found in the initial search, a plausible and efficient synthetic route can be designed based on known transformations of pyridine derivatives. A common strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions.

A potential synthetic pathway could start from a readily available di-substituted pyridine and introduce the hydroxyl group in a later step. For instance, starting from 2,6-dichloropyridine, one could envision a sequence of nucleophilic aromatic substitution and subsequent functionalization.

Hypothetical Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been experimentally validated for this specific compound. It is intended to provide a logical framework for its synthesis.

-

Selective Fluorination:

-

To a solution of 2,6-dichloropyridine in a high-boiling point aprotic solvent (e.g., DMSO), add potassium fluoride and a phase-transfer catalyst (e.g., 18-crown-6).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of one chlorine atom with fluorine. The selectivity for mono-fluorination at the 2-position can be influenced by reaction conditions.

-

Monitor the reaction by GC-MS or TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting 2-chloro-6-fluoropyridine by column chromatography.

-

-

Introduction of the Hydroxyl Group:

-

The introduction of a hydroxyl group at the 3-position of the 2-chloro-6-fluoropyridine intermediate is a multi-step process.

-

First, perform an electrophilic nitration at the 3-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

-

The resulting 2-chloro-6-fluoro-3-nitropyridine is then reduced to the corresponding amine (3-amino-2-chloro-6-fluoropyridine) using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

The amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

-

-

Final Purification:

-

The crude this compound is then purified using techniques such as recrystallization or column chromatography to yield the final product of high purity.

-

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is dictated by the interplay of its three functional groups on the electron-deficient pyridine ring.

-

The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site is amenable to O-alkylation, O-acylation, and other reactions typical of phenols.

-

The Chloro Group: The chlorine atom at the 6-position is ortho to the ring nitrogen, which significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a key handle for molecular elaboration. The reactivity of chloropyridines in SNAr is well-documented.[6]

-

The Fluoro Group: The fluorine atom at the 2-position is also activated towards SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[6] This differential reactivity between the chloro and fluoro substituents can potentially be exploited for selective functionalization under carefully controlled conditions.

Logical Reactivity Flow

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged scaffolds in the pharmaceutical and agrochemical industries.[7][8] The incorporation of fluorine, in particular, can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications of this compound are not extensively documented in the available literature, its structural motifs are found in a variety of biologically active molecules.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The substituents on the ring provide vectors for optimizing potency and selectivity.

-

Agrochemicals: Substituted pyridines are used in the development of herbicides and pesticides. The specific halogenation pattern can influence the mode of action and environmental persistence of these compounds.[7]

-

Radiopharmaceutical Research: Fluoropyridine derivatives are utilized as precursors in the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[9]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for halogenated pyridines should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract.[10][11][12]

Conclusion

This compound represents a versatile and valuable building block for chemical synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. While some of its specific physical properties await full experimental characterization, its chemical reactivity can be reliably predicted based on the established principles of heterocyclic chemistry. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this intriguing molecule.

References

- PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Loba Chemie.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. [Link]

- ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL. [Link]

- Organic Syntheses. PREPARATION OF 4-(4-METHOXYPHENYL)-2-PHENYLQUINAZOLINE. [Link]

- KANTO CHEMICAL CO., INC.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

- PubChem. 6-Chloro-3-fluoro-2-methylpyridine. [Link]

- NIH National Center for Biotechnology Information.

Sources

- 1. 883107-68-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 883107-68-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 6-Chloro-3-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 1369769-03-8 | 6-chloro-3-fluoropyridin-2-ol [fluoromart.com]

- 10. 6-Chloro-3-fluoropyridine-2-carboxylic acid | C6H3ClFNO2 | CID 44754787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. kishida.co.jp [kishida.co.jp]

Spectral Characterization of 6-Chloro-2-fluoropyridin-3-ol: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectral data for 6-Chloro-2-fluoropyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The interpretations herein are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related compounds, ensuring a robust and scientifically rigorous analysis.

Introduction to this compound

This compound is a substituted pyridine derivative with a unique combination of functional groups that influence its chemical reactivity and spectral properties. The presence of a hydroxyl group, a fluorine atom, and a chlorine atom on the pyridine ring leads to a distinct electronic environment, which is reflected in its spectroscopic fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in the mass spectrometer offers valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound involves Electron Ionization (EI).

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species.[1][2]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The predicted mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 147/149 | [C₅H₃ClFNO]⁺˙ (Molecular Ion) | - |

| 119/121 | [C₅H₃ClNO]⁺˙ | F |

| 112 | [C₄H₂FNO]⁺˙ | HCl |

| 84 | [C₄H₂FO]⁺ | CO, Cl |

The fragmentation pathway is initiated by the formation of the molecular ion. Subsequent fragmentation can occur through various pathways, including the loss of a halogen atom or the elimination of small neutral molecules.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid or liquid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific wavelengths are absorbed.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl group will be particularly prominent.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Pyridine ring |

| 1480-1400 | C-C stretch | Pyridine ring |

| 1300-1200 | C-O stretch | Phenolic hydroxyl |

| 1250-1150 | C-F stretch | Fluoroaromatic |

| 800-700 | C-Cl stretch | Chloroaromatic |

The broad O-H stretching band is a hallmark of the hydroxyl group and is influenced by hydrogen bonding. The positions of the C=C and C=N stretching vibrations are indicative of the aromatic pyridine ring. The C-F and C-Cl stretching frequencies are also key diagnostic peaks.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of organic compounds.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong, uniform magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

-

Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydroxyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 (broad) | Singlet | 1H | OH |

| ~7.5 | Doublet of doublets | 1H | H-4 |

| ~7.1 | Doublet of doublets | 1H | H-5 |

The exact chemical shifts and coupling constants will depend on the solvent used.[6] The proton at position 4 will be coupled to the proton at position 5 and to the fluorine at position 2. The proton at position 5 will be coupled to the proton at position 4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F).

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected ¹JC-F (Hz) |

| ~155 (d) | C-2 | ~240 |

| ~145 | C-6 | - |

| ~140 | C-3 | - |

| ~125 (d) | C-4 | ~15 |

| ~115 | C-5 | - |

The chemical shifts are estimated based on data for substituted pyridines. The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet with a large coupling constant.[7][8] The carbon at position 4 will also show a smaller coupling to the fluorine atom.

Caption: Key predicted NMR assignments for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted MS, IR, and NMR spectra are based on established principles and data from analogous structures, offering a reliable framework for the identification and characterization of this important chemical entity. Experimental verification of these predictions will be crucial for confirming the precise spectral parameters.

References

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

- MSU Chemistry. (n.d.). Mass Spectrometry. [Link]

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2020). 16.

- Scribd. (n.d.).

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. [Link]

- RSC Publishing. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

- Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

- Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.).

- Wikipedia. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Semantic Scholar. (n.d.).

- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]00458a003)

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

reactivity of the hydroxyl group in 6-Chloro-2-fluoropyridin-3-ol

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 6-Chloro-2-fluoropyridin-3-ol

Abstract

This compound is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is largely dictated by the reactivity of its constituent functional groups. This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in this molecule. We will delve into the electronic and steric factors influencing its behavior, explore its acidity and nucleophilicity, and detail key transformations such as O-alkylation and O-acylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction to this compound

This compound, with the CAS number 883107-68-4, is a polysubstituted aromatic heterocycle. Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 6-position. This unique arrangement of substituents creates a molecule with distinct electronic properties and a predictable pattern of reactivity, making it a valuable precursor in the synthesis of complex molecular architectures, including radioligands for positron emission tomography (PET) and novel antibacterial agents.[1]

Structural and Electronic Effects on Hydroxyl Group Reactivity

The is intricately modulated by the electronic interplay of the substituents on the pyridine ring.

-

Inductive and Resonance Effects: Both the fluorine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system and, consequently, increases the acidity of the hydroxyl proton. The fluorine atom at the 2-position has a particularly pronounced effect due to its proximity to the hydroxyl group. While halogens can also exert a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the ring, the inductive effect typically dominates for halogens.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which further contributes to the acidity of the hydroxyl group compared to its carbocyclic analogue, 3-chlorofluorophenol.

-

Acidity (pKa): While the exact pKa of this compound has not been reported, we can estimate it by considering the pKa of the parent compound, 3-hydroxypyridine. 3-Hydroxypyridine has two pKa values: approximately 4.8 (for the protonation of the pyridine nitrogen) and 8.7 (for the deprotonation of the hydroxyl group).[2][3] The strong electron-withdrawing effects of the chloro and fluoro substituents are expected to lower the pKa of the hydroxyl group in this compound, making it more acidic than 3-hydroxypyridine. An estimated pKa in the range of 7.0-8.0 would be a reasonable starting point for experimental design. This increased acidity facilitates the deprotonation of the hydroxyl group to form the corresponding pyridinolate anion, which is a potent nucleophile.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. The most common and synthetically useful of these are O-alkylation and O-acylation.

O-Alkylation and Etherification

The formation of an ether linkage at the 3-position is a common strategy for introducing diverse molecular fragments. The Williamson ether synthesis is the most widely employed method for this transformation.[4][5] This reaction proceeds via an SN2 mechanism, where the pyridinolate anion, generated by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile and displaces a leaving group from an alkyl halide.[6]

Caption: Mechanism of Williamson Ether Synthesis.

Representative Experimental Protocol for O-Alkylation:

A protocol adapted from the Williamson etherification of a similar hydroxypyridine derivative is presented below.[7]

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.1-1.5 eq.) or sodium hydride (NaH, 1.1 eq.). The choice of base depends on the desired reactivity and the tolerance of other functional groups. K₂CO₃ is a milder base, while NaH is much stronger.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

-

Add the desired alkyl halide (R-X, 1.1-1.2 eq.) to the reaction mixture. The reaction can be heated to increase the rate, typically in the range of 50-100 °C.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

O-Acylation and Esterification

Esterification of the hydroxyl group is another important transformation, often used to install protecting groups or to modulate the biological activity of a molecule. This is typically achieved by reacting the pyridinol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.

Caption: Mechanism of O-Acylation with Acyl Chloride.

Representative Experimental Protocol for O-Acylation:

The following is a general protocol for the O-acetylation of a hydroxyl group using acetic anhydride and pyridine, which serves as both a base and a catalyst.[8]

-

Dissolve this compound (1.0 eq.) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent, such as acetic anhydride (Ac₂O, 1.5-2.0 eq.) or the desired acyl chloride (1.1-1.2 eq.), to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the addition of methanol.

-

Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.

-

Dissolve the residue in an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the pure ester.

Under acidic conditions, chemoselective O-acylation can also be achieved, which can be advantageous for substrates with other sensitive functional groups.[9]

Summary of Reaction Conditions and Analytical Characterization

The choice of reaction conditions is critical for achieving high yields and selectivity in the modification of the hydroxyl group of this compound.

| Reaction | Reagents | Base | Solvent | Temperature |

| O-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile | 25-100 °C |

| O-Acylation | Acyl chloride, Anhydride | Pyridine, Et₃N, DMAP | Pyridine, CH₂Cl₂, THF | 0-25 °C |

Analytical Characterization:

-

Thin-Layer Chromatography (TLC): A fundamental technique for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton and the appearance of new signals for the alkyl or acyl group are indicative of a successful reaction. For O-alkylation, characteristic signals for the protons adjacent to the ether oxygen will appear. For O-acylation, a downfield shift of the aromatic protons is expected.

-

¹³C NMR: The carbon atom attached to the oxygen will show a significant shift in the spectrum upon reaction.

-

¹⁹F NMR: The fluorine signal can be monitored for any changes in its chemical environment.

-

-

Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting material will disappear. In the case of O-acylation, a strong C=O stretching band will appear around 1735-1750 cm⁻¹ for the ester.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Conclusion

The hydroxyl group of this compound is a key functional handle for the elaboration of this important synthetic building block. Its reactivity is enhanced by the electron-withdrawing nature of the halogen substituents and the pyridine nitrogen, facilitating its deprotonation to a potent nucleophile. This pyridinolate anion readily undergoes O-alkylation and O-acylation reactions, providing access to a wide array of derivatives. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize this compound in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- Guan, A., et al. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(34), 18868-18881. [Link]

- National Center for Biotechnology Information. "Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity." PubChem. [Link]

- Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

- Whitby, R. J., et al. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry, 20(33), 6642-6646. [Link]

- Techeim. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]

- ChemBK. 3-Hydroxypyridine. [Link]

- Cambridge University Press. Williamson Ether Synthesis. [Link]

- GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

- Furuya, T., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9032–9044. [Link]

- BYJU'S. Williamson Ether Synthesis reaction. [Link]

- National Center for Biotechnology Information.

- Chemistry Steps. Williamson Ether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- Organic Chemistry Data.

- Scribd.

- ResearchGate. Reaction Conditions for the Synthesis of Componds 3a−f and Dependence of the Yields on the log P of Acyl Chlorides 2a−f. [Link]

- Organic Chemistry Data.

- Chemistry LibreTexts.

- National Center for Biotechnology Information.

- Stack Exchange. How to determine order of nucleophilicity among commonly used nucleophiles?. [Link]

- National Center for Biotechnology Information.

- Google Patents. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

- PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. [Link]

- PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid. [Link]

- Michigan State University. Alcohol Reactivity. [Link]

- ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

- ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL [P46676]. [Link]

- PubChem. 3-Hydroxypyridine. [Link]

- National Center for Biotechnology Information. "Evaluation of esterification routes for long chain cellulose esters." PubChem. [Link]

- YouTube. Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem | Making Sense Chem. [Link]

- National Center for Biotechnology Information. "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." PubChem. [Link]

- ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

- Organic Chemistry Portal.

Sources

- 1. 1369769-03-8 | 6-chloro-3-fluoropyridin-2-ol [fluoromart.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Chloro-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropyridin-3-ol is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the nuanced reactivity of the pyridine core, which is modulated by the electronic interplay of its chloro, fluoro, and hydroxyl substituents. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity for the rational design of synthetic pathways and novel molecular entities.

Introduction: The Electronic Landscape of a Substituted Pyridine

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic character makes pyridine and its derivatives generally less susceptible to electrophilic aromatic substitution than benzene, with such reactions typically requiring harsh conditions.[1][2] Conversely, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6), renders it susceptible to nucleophilic aromatic substitution.[3][4][5]

The reactivity of this compound is a composite of the electronic effects of its three substituents:

-

Chloro Group (at C6): The chlorine atom exerts a dual electronic influence. Inductively, it is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Mesomerically, it can donate a lone pair of electrons to the ring, although this effect is generally weaker than its inductive withdrawal.

-

Fluoro Group (at C2): Similar to chlorine, fluorine is a potent inductively electron-withdrawing group. Its mesomeric electron-donating effect is also present but is considered less significant than its inductive effect.

-

Hydroxyl Group (at C3): The hydroxyl group is a strong activating group. It exerts a powerful electron-donating mesomeric effect by delocalizing a lone pair of electrons into the aromatic system. Inductively, it is electron-withdrawing, but this effect is overshadowed by its resonance donation.

The interplay of these competing electronic influences dictates the electron density at each carbon atom of the pyridine ring, thereby defining its electrophilic and nucleophilic character.

Analysis of Electrophilic and Nucleophilic Sites

The combined electronic effects of the chloro, fluoro, and hydroxyl groups create a unique reactivity profile for this compound.

Nucleophilic Sites: The Electron-Rich Centers

The most prominent nucleophilic site in this compound is the oxygen atom of the hydroxyl group . The lone pairs on the oxygen make it a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation.

Within the pyridine ring, the carbon atoms at the C4 and C5 positions are the most likely sites for electrophilic attack . The strong electron-donating resonance effect of the hydroxyl group at C3 significantly increases the electron density at the ortho (C2 and C4) and para (C6) positions. However, the C2 and C6 positions are already substituted and are also subject to the strong inductive withdrawal of the fluorine and chlorine atoms, respectively. Therefore, the C4 position, and to a lesser extent the C5 position, are the most probable sites for electrophilic substitution.

Electrophilic Sites: The Electron-Deficient Centers

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chloro and fluoro groups at the C6 and C2 positions, respectively, further enhances this characteristic. These positions are highly susceptible to nucleophilic aromatic substitution . The general order of reactivity for nucleophilic attack on substituted pyridines is C2 > C4 > C6. In this molecule, both the C2 and C6 positions bear good leaving groups (fluoride and chloride), making them prime targets for nucleophiles. The relative reactivity of these two sites will depend on the specific nucleophile and reaction conditions.

The following diagram, generated using Graphviz, illustrates the electronic influences of the substituents and the resulting electrophilic and nucleophilic sites.

Caption: Electronic effects and predicted reactive sites of this compound.

Experimental Protocol: O-Alkylation of this compound

This protocol details a representative reaction showcasing the nucleophilicity of the hydroxyl group.

Objective: To synthesize 6-chloro-2-fluoro-3-methoxypyridine via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septum

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Electrophile Addition: Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-fluoro-3-methoxypyridine.

Causality of Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

0 °C: The initial cooling controls the exothermic reaction of NaH with the solvent and the hydroxyl group.

-

Aqueous Workup: The quench with NH₄Cl neutralizes any remaining NaH, and the subsequent extractions and washes remove DMF and inorganic byproducts.

Summary and Future Directions

The reactivity of this compound is a delicate balance of the inductive and mesomeric effects of its substituents. The hydroxyl group renders the oxygen atom and the C4/C5 positions of the ring nucleophilic, while the chloro and fluoro groups activate the C6 and C2 positions for nucleophilic attack. A thorough understanding of these principles is paramount for the strategic design of synthetic routes to novel and complex molecules. Future research could explore the selective functionalization of the C2 versus the C6 position by varying nucleophiles and reaction conditions, further expanding the synthetic utility of this versatile building block.

References

- Matsumoto, J., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(4-pyridinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its derivatives. Journal of Medicinal Chemistry, 27(3), 292-301.

- Schlosser, M., & Bobbio, C. (2002). The Regioselectivity of Electrophilic Substitutions on the Pyridine Ring. Chemistry – A European Journal, 8(18), 4160-4169.

- Quimica Organica.org. Electrophilic substitution on pyridine.

- AK Lectures. (2023). Electrophilic Substitution of Pyrrole and Pyridine.

- Caputo, C. B., et al. (2012). Reactions of substituted pyridines with electrophilic boranes. Dalton Transactions, 41(7), 2131-2139.

- ResearchGate. Why does Electrophilic attack at Pyridine occur at position 3?

- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

- YouTube. (2018). Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine.

- YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.

- YouTube. (2017). Nucleophilic substitution of pyridine.

Sources

6-Chloro-2-fluoropyridin-3-ol: A Comprehensive Technical Guide for Chemical Innovators

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, 6-Chloro-2-fluoropyridin-3-ol stands out as a particularly valuable and versatile intermediate. Its pyridine core, functionalized with a reactive chlorine atom, a modulating fluorine atom, and a nucleophilic hydroxyl group, presents a unique combination of chemical handles for sophisticated molecular engineering.

This guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, reactivity, and applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block for the creation of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its substituents makes it an ideal starting point for generating diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR).

Core Properties and Specifications

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 883107-68-4 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClFNO | [1][2] |

| Molecular Weight | 147.54 g/mol | [2] |

| Purity | Typically ≥97% | [3] |

| Appearance | (Typically) Off-white to light brown solid | Supplier Data |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis and Elucidation

While multiple synthetic routes to functionalized pyridinols exist, a common strategy involves the selective functionalization of polychlorinated or polyfluorinated pyridine precursors. The synthesis of this compound often leverages the differential reactivity of halogen substituents on the pyridine ring.

Conceptual Synthetic Workflow

A plausible and efficient synthesis begins with a readily available, multi-halogenated pyridine. The process involves a selective nucleophilic aromatic substitution (SNAr) to introduce the hydroxyl group, followed by potential further modifications. The choice of a fluorinating agent is critical in related syntheses, with reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents being common.[5][6]

Sources

- 1. 883107-68-4 | this compound - Moldb [moldb.com]

- 2. 883107-68-4|this compound|BLD Pharm [bldpharm.com]

- 3. 883107-68-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound,883107-68-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

The Strategic Derivatization of 6-Chloro-2-fluoropyridin-3-ol: A Guide for Medicinal Chemistry and Drug Discovery

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in numerous biologically active molecules. Among the vast array of substituted pyridines, 6-Chloro-2-fluoropyridin-3-ol stands out as a particularly versatile building block. This trifunctionalized heterocycle offers three distinct reaction sites—a hydroxyl group, a chloro substituent, and a fluoro substituent—each amenable to selective modification. This guide provides an in-depth exploration of the synthetic pathways to derivatize this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of this scaffold can unlock a diverse chemical space, paving the way for the discovery of next-generation therapeutics, particularly in the realm of kinase inhibitors.

I. The Reactive Landscape of this compound: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Understanding this reactivity profile is paramount for designing selective and efficient synthetic routes.

-

The 3-Hydroxyl Group: This nucleophilic center is the most readily derivatized, typically through O-alkylation or O-arylation reactions. The Williamson ether synthesis is a classic and effective method for introducing a wide range of alkyl and substituted alkyl chains.

-

The 6-Chloro Group: The chlorine atom at the 6-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-based substituents (e.g., aryl, heteroaryl, alkyl groups) through Suzuki-Miyaura coupling and nitrogen-based nucleophiles via Buchwald-Hartwig amination. The chloro group is generally more reactive in these transformations than the fluoro group.

-

The 2-Fluoro Group: The fluorine atom at the 2-position is the most challenging to displace. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. Generally, the reactivity of halogens on a pyridine ring towards SNAr follows the order F > Cl > Br > I, but in palladium-catalyzed reactions, the reactivity is reversed (I > Br > Cl >> F).

This differential reactivity allows for a stepwise and controlled functionalization of the molecule, as illustrated below.

The Versatility of 6-Chloro-2-fluoropyridin-3-ol: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Privileged Scaffold of Substituted Pyridinols

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of medicinal chemistry.[2] Among the vast array of substituted pyridines, 3-hydroxypyridines, also known as pyridin-3-ols, have garnered significant attention for their roles in crafting molecules with potent biological activities, including kinase inhibitors.[3][4] The strategic placement of a hydroxyl group on the pyridine ring provides a crucial handle for further synthetic elaboration, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide delves into the synthetic utility of a particularly valuable, yet underexplored, building block: 6-Chloro-2-fluoropyridin-3-ol . We will explore its inherent reactivity and provide detailed, field-proven protocols for its application in the synthesis of novel chemical entities with therapeutic potential.

Physicochemical Properties and Strategic Reactivity

This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. The interplay of the chloro, fluoro, and hydroxyl groups, each with distinct electronic and steric properties, allows for a range of selective chemical transformations.

-

The Hydroxyl Group: This functionality can be readily derivatized through O-alkylation or etherification, providing a straightforward route to introduce a wide variety of side chains.[5]

-

The 6-Chloro Substituent: The chlorine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.[6]

-

The 2-Fluoro Substituent: The fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution (SNAr). However, the chloro group at the 6-position is also in an activated position. The relative reactivity of these two halogens will depend on the specific nucleophile and reaction conditions.

Key Synthetic Applications and Protocols

The strategic disposition of functional groups in this compound makes it a versatile precursor for the synthesis of complex molecular architectures. Below are detailed protocols for its key transformations, grounded in established principles of heterocyclic chemistry.

O-Alkylation and Etherification: Introducing Molecular Diversity

The hydroxyl group of this compound is a prime site for introducing a vast array of chemical functionalities through O-alkylation. This reaction is fundamental for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of this region of the molecule.

Protocol: General Procedure for O-Alkylation

-

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq.). The choice of base depends on the acidity of the hydroxyl group and the nature of the alkylating agent.

-

The reaction mixture is stirred at room temperature for 15-30 minutes to ensure complete deprotonation.

-

The alkylating agent (e.g., an alkyl halide, benzyl bromide, or a more complex electrophile; 1.1-1.5 eq.) is added to the mixture.

-

The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-alkoxy-6-chloro-2-fluoropyridine derivative.

Caption: Generalized workflow for the O-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The chloro group at the 6-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a wide range of aryl and heteroaryl substituents, which are common features in many kinase inhibitors and other biologically active molecules.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the 3-alkoxy-6-chloro-2-fluoropyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃; 2.0-3.0 eq.). The choice of catalyst and base is crucial and may require optimization for specific substrates.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon, nitrogen) by repeated evacuation and backfilling.

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DME) is added via syringe.

-

The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 6-aryl-3-alkoxy-2-fluoropyridine.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization

The 2-fluoro substituent on the pyridine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines and thiols, at this position. It is important to note that while the 2-fluoro group is generally more labile than a 6-chloro group in SNAr reactions on a pyridine ring, the specific reaction conditions and the nature of the nucleophile will ultimately determine the regioselectivity.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of the 6-aryl-3-alkoxy-2-fluoropyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, NMP) is added the nucleophile (e.g., a primary or secondary amine, a thiol; 1.5-3.0 eq.) and, if necessary, a base (e.g., K₂CO₃, DIPEA; 2.0-3.0 eq.).

-

The reaction mixture is heated to a temperature typically ranging from 80-150 °C. Microwave irradiation can also be employed to accelerate the reaction.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water to precipitate the product or to allow for extraction with an organic solvent.

-

The crude product is collected by filtration or extracted, and then purified by recrystallization or flash column chromatography.

Caption: Generalized workflow for the nucleophilic aromatic substitution at the 2-position.

Application in the Synthesis of Kinase Inhibitors: A Conceptual Framework

The trisubstituted pyridine core that can be accessed from this compound is a common feature in many kinase inhibitors.[7][8][9][10] The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents at the 2, 3, and 6-positions can then be tailored to occupy adjacent hydrophobic pockets and to form additional interactions, leading to potent and selective inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 7. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 6-Chloro-2-fluoropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex, functionalized heterocyclic compounds is of paramount importance. Substituted pyridines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. 6-Chloro-2-fluoropyridin-3-ol has emerged as a valuable and versatile building block, offering multiple points for synthetic diversification. Its unique substitution pattern—a reactive chloro group, a typically inert fluoro group, and a hydroxyl moiety—presents both opportunities and challenges in molecular design.

This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As a Senior Application Scientist, my objective is to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and the rationale behind the selection of reaction components. This will empower researchers to effectively utilize this building block and troubleshoot their synthetic endeavors.

Physicochemical Properties and Structural Considerations

This compound is a colorless, water-soluble solid.[1] It is crucial to recognize that this compound can exist in tautomeric forms: the pyridin-3-ol form and the pyridin-2(1H)-one form. The pyridin-2-ol tautomer, 6-chloro-3-fluoropyridin-2-ol, is a common representation and has the CAS number 1369769-03-8.[1][2] The equilibrium between these tautomers can be influenced by the solvent and pH. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its tautomeric nature.

| Property | Value | Source |

| CAS Number | 883107-68-4 | Sigma-Aldrich[3] |

| Molecular Formula | C₅H₃ClFNO | ChemUniverse[2] |

| Molecular Weight | 147.54 g/mol | ChemUniverse[2] |

| Appearance | Colorless solid | Fluoromart[1] |

| Solubility | Water-soluble | Fluoromart[1] |

Reactivity and Regioselectivity in Cross-Coupling Reactions